molecular formula C18H22O B030845 Estra-1,3,5(10),16-tetraen-3-ol CAS No. 1150-90-9

Estra-1,3,5(10),16-tetraen-3-ol

Cat. No. B030845
CAS RN: 1150-90-9
M. Wt: 254.4 g/mol
InChI Key: CRMOMCHYBNOFIV-BDXSIMOUSA-N
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Description

Synthesis Analysis

The synthesis of Estra-1,3,5(10),16-tetraen-3-ol and its derivatives involves complex chemical procedures. A notable study involved the synthesis of radioiodinated areno-annelated estra-1,3,5(10),16-tetraenes, which were evaluated as potential ligands for the estrogen receptor. These compounds were synthesized through electrophilic aromatic substitution using sodium iodide and chloramine-T as oxidant, achieving high radiochemical yield and purity (Oliveira et al., 2006). Another method includes the palladium-catalyzed carbonylation reactions to synthesize 17-alkoxycarbonyl- and 17-carboxamido-13alpha-estra-1,3,5(10),16-tetraenes from a 17-iodo-13alpha-estra-1,3,5(10),16-tetraene derivative (Ács et al., 2008).

Molecular Structure Analysis

The molecular structure of Estra-1,3,5(10),16-tetraen-3-ol and its derivatives has been a subject of various studies. One such investigation involved the use of NMR spectroscopy to establish the structure of a catalytically hydrogenated derivative, providing insights into its molecular conformation and potential antiradical activity (Selivanov et al., 2013).

Chemical Reactions and Properties

Estra-1,3,5(10),16-tetraen-3-ol undergoes various chemical reactions, revealing its diverse properties. Epoxidation, addition of hypobromous acid, and hydroboration are some of the reactions that have been studied to understand its reactivity and stereochemical outcomes. These studies provide valuable information for synthesizing new derivatives with potential biological applications (Mernyák et al., 2003).

Physical Properties Analysis

The physical properties of Estra-1,3,5(10),16-tetraen-3-ol derivatives, such as stability, solubility, and phase behavior, are crucial for their potential applications. These properties often depend on the specific substitutions and modifications made to the base molecule. However, detailed studies on the physical properties specific to Estra-1,3,5(10),16-tetraen-3-ol were not found in the provided literature, indicating a gap in research that could be explored further.

Chemical Properties Analysis

The chemical properties of Estra-1,3,5(10),16-tetraen-3-ol, including its reactivity, interaction with other molecules, and the mechanisms of its chemical reactions, are essential for understanding its functionality and potential uses. For instance, the synthesis and biological evaluation of derivatives have shown significant antiproliferative activities, demonstrating the chemical's potential in medical applications (Kiss et al., 2018).

Scientific Research Applications

  • Synthesis of Derivatives and Reactivity Studies : It is used in the synthesis of various derivatives and for conducting reactivity studies (Ponsold & Prousa, 1986).

  • Induction of Enzymatic Activities : The compound induces hepatic microsomal epoxide hydrolase activity, enhancing soluble epoxide hydrolase activity towards different substrates, suggesting its potential role in biochemical pathways (Fändrich et al., 1995).

  • Key Ingredient in Synthesized Steroidal Spiroethers : It serves as a key ingredient in the creation of steroidal spiroethers, indicating its utility in the development of novel compounds (Singh & Christiansen, 1971).

  • Syntheses of Equilin and Equilenin : The compound has been used in novel total syntheses of equilin and equilenin, important for the study and development of synthetic steroid hormones (Stein et al., 1970).

  • Antimitotic and Anticancer Activity : Estra-1,3,5(10),16-tetraen-3-ol derivatives, such as ESE-15-ol, have shown promising in vitro biological activity as potential anticancer drugs, indicating their therapeutic applications (Stander et al., 2014).

  • Development of Radioligands : Its derivatives have been studied for their potential as estrogen receptor radioligands, suggesting applications in clinical imaging (Oliveira et al., 2006).

  • Studying Chemosensory Communications : The compound has been researched for its role in modulating human chemosensory perception, particularly in the context of gender-specific responses, offering insights into neuroendocrine factors in chemosensory communications (Chen et al., 2021).

Future Directions

There is ongoing research into the effects of Estra-1,3,5(10),16-tetraen-3-ol and other potential human pheromones. Future studies may focus on further elucidating the physiological and behavioral effects of these substances .

properties

IUPAC Name

(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMOMCHYBNOFIV-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921587
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-1,3,5(10),16-tetraen-3-ol

CAS RN

1150-90-9
Record name Estra-1,3,5(10),16-tetraen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,(10),16-Estratetraen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1(10),2,4,16-tetraen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRATETRAENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
B Thysen, WH Elliott, PA Katzman - Steroids, 1968 - Elsevier
The neutral fraction obtained from enzymically hydrolyzed human late-pregnancy urine was subjected to thin layer chromatography in benzene. By means of Haenni's iron-Kober …
Number of citations: 48 www.sciencedirect.com
F Fändrich, B Degiuli, U Vogel-Bindel, M Arand… - Xenobiotica, 1995 - Taylor & Francis
1. The influence of the endogenous steroid epoxides 16α, 17α-epoxyestra-1,3,5(10)-trien-3-ol (estroxide) and 16α, 17α-expoxiandrost-4-en-3-one (androstene oxide) and their …
Number of citations: 22 www.tandfonline.com
I Savic, H Berglund, P Lindström - Proceedings of the …, 2005 - National Acad Sciences
The testosterone derivative 4,16-androstadien-3-one (AND) and the estrogen-like steroid estra-1,3,5(10),16-tetraen-3-ol (EST) are candidate compounds for human pheromones. AND …
Number of citations: 478 www.pnas.org
M Laska, A Wieser… - Journal of Comparative …, 2006 - psycnet.apa.org
In humans, the volatile C19-steroids androsta-4, 16-dien-3-one (AND) and estra-1, 3, 5 (10), 16-tetraen-3-ol (EST) have been shown to modulate autonomic nervous system responses, …
Number of citations: 35 psycnet.apa.org
W Zhou, X Yang, K Chen, P Cai, S He, Y Jiang - Current Biology, 2014 - cell.com
Recent studies have suggested the existence of human sex pheromones, with particular interest in two human steroids: androstadienone (androsta-4,16,-dien-3-one) and estratetraenol …
Number of citations: 87 www.cell.com
H Berglund, P Lindström, I Savic - Proceedings of the …, 2006 - National Acad Sciences
The progesterone derivative 4,16-androstadien-3-one (AND) and the estrogen-like steroid estra-1,3,5( 10 ),16-tetraen-3-ol (EST) are candidate compounds for human pheromones. In …
Number of citations: 305 www.pnas.org
Y Ye, Y Zhuang, MAM Smeets, W Zhou - Psychoneuroendocrinology, 2019 - Elsevier
Androsta-4,16,-dien-3-one and estra-1,3,5(10),16-tetraen-3-ol have previously been shown to communicate opposite sex information that is differently effective to the two sex groups. …
Number of citations: 26 www.sciencedirect.com
H Berglund, P Lindström, C Dhejne-Helmy… - Cerebral …, 2008 - academic.oup.com
One working hypothesis behind transsexuality is that the normal sex differentiation of certain hypothalamic networks is altered. We tested this hypothesis by investigating the pattern of …
Number of citations: 213 academic.oup.com
K Chen, Y Ye, NF Troje, W Zhou - Elife, 2021 - elifesciences.org
There has been accumulating evidence of human social chemo-signaling, but the underlying mechanisms remain poorly understood. Considering the evolutionarily conserved roles of …
Number of citations: 7 elifesciences.org

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